[2,2'-Bipyridine]-5,5'-dicarbaldehyde

Catalog No.
S690119
CAS No.
135822-72-9
M.F
C12H8N2O2
M. Wt
212.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,2'-Bipyridine]-5,5'-dicarbaldehyde

CAS Number

135822-72-9

Product Name

[2,2'-Bipyridine]-5,5'-dicarbaldehyde

IUPAC Name

6-(5-formylpyridin-2-yl)pyridine-3-carbaldehyde

Molecular Formula

C12H8N2O2

Molecular Weight

212.2 g/mol

InChI

InChI=1S/C12H8N2O2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-8H

InChI Key

SUQGULAGAKSTIB-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C=O)C2=NC=C(C=C2)C=O

Canonical SMILES

C1=CC(=NC=C1C=O)C2=NC=C(C=C2)C=O

Metal-Organic Framework (MOF) Synthesis:

[2,2'-Bipyridine]-5,5'-dicarbaldehyde has been explored as a building block in the synthesis of metal-organic frameworks (MOFs) []. MOFs are a class of porous materials with tunable structures and properties, making them attractive for various applications. The presence of both the pyridine and aldehyde groups in [2,2'-bipyridine]-5,5'-dicarbaldehyde allows it to coordinate with metal ions and form stable MOF structures [].

Studies have shown that MOFs constructed using [2,2'-bipyridine]-5,5'-dicarbaldehyde exhibit promising properties for:

  • Water oxidation: These MOFs can act as catalysts for the conversion of water into oxygen, a potential clean energy source [].
  • Organic photocatalysis: They can be used to promote light-driven chemical reactions, such as the degradation of pollutants or the generation of hydrogen fuel [].
  • Carbon dioxide reduction: These MOFs can be employed to convert carbon dioxide into valuable chemicals or fuels, contributing to carbon capture and utilization technologies [].

Coordination Chemistry:

The ability of [2,2'-bipyridine]-5,5'-dicarbaldehyde to chelate (form a complex with) metal ions makes it a valuable tool in coordination chemistry research. The presence of the two aldehyde groups allows for further functionalization through reactions like condensation or imine formation, enabling the creation of diverse and tunable metal complexes. These complexes can be studied for their:

  • Photophysical properties: Studying the interaction of light with the complex can provide insights into potential applications in areas like light-emitting devices or solar cells.
  • Catalytic activity: The metal complexes derived from [2,2'-bipyridine]-5,5'-dicarbaldehyde can be investigated for their ability to catalyze various chemical reactions.

Organic Synthesis:

[2,2'-Bipyridine]-5,5'-dicarbaldehyde can be employed as a starting material for the synthesis of other organic compounds. The aldehyde functionalities can participate in various reactions, such as:

  • Aldol condensation: This reaction allows for the formation of carbon-carbon bonds between the aldehyde and a ketone or another aldehyde molecule.
  • Wittig reaction: This reaction enables the creation of alkenes (compounds with carbon-carbon double bonds) from the aldehyde groups.

[2,2'-Bipyridine]-5,5'-dicarbaldehyde is a chemical compound with the molecular formula C12H8N2O2 and a molecular weight of 212.2 g/mol. It is characterized by two pyridine rings connected by a carbon-carbon bond, with aldehyde groups at the 5 and 5' positions of the bipyridine structure. This compound is known for its covalent properties and has been studied for its biological and chemical reactivity, particularly in coordination chemistry and medicinal applications .

Typical of aldehydes and bipyridine derivatives. Notably, it can undergo:

  • Condensation reactions: Reacting with amines or alcohols to form imines or acetals, respectively.
  • Coordination chemistry: Acting as a bidentate ligand in metal complexes, where it can coordinate through the nitrogen atoms of the pyridine rings and the aldehyde oxygen.
  • Oxidation reactions: The aldehyde groups can be oxidized to carboxylic acids under suitable conditions.

These reactions are crucial for synthesizing various derivatives and complexes that exhibit distinct properties .

Research indicates that [2,2'-Bipyridine]-5,5'-dicarbaldehyde exhibits significant biological activities:

  • Antibacterial properties: It has shown effectiveness against Gram-positive bacteria, outperforming sodium periodate in some assays .
  • Antitumor activity: Studies have demonstrated its potential in inhibiting tumor growth both in vitro and in vivo, suggesting it could be developed into an anticancer agent .
  • Antioxidant activity: The compound has been evaluated for its ability to scavenge free radicals, indicating potential applications in mitigating oxidative stress .

Several methods exist for synthesizing [2,2'-Bipyridine]-5,5'-dicarbaldehyde:

  • From 2,2'-bipyridine derivatives: The compound can be synthesized by oxidizing 5,5'-dimethyl-2,2'-bipyridine using agents like sodium periodate or other oxidants.
  • Formylation reactions: Utilizing formylating agents such as paraformaldehyde in the presence of acid catalysts can yield the desired dicarbaldehyde.
  • Multi-step synthesis: Starting from simpler bipyridine derivatives through a series of functional group transformations including demethylation and oxidation can also lead to this compound .

[2,2'-Bipyridine]-5,5'-dicarbaldehyde has diverse applications across various fields:

  • Coordination chemistry: It serves as a ligand in metal complexes used for catalysis and material science.
  • Medicinal chemistry: Its biological activities make it a candidate for drug development targeting bacterial infections and cancer.
  • Organic synthesis: It is utilized as an intermediate in synthesizing more complex organic molecules or polymers.

Interaction studies involving [2,2'-Bipyridine]-5,5'-dicarbaldehyde primarily focus on its coordination with metal ions and biological macromolecules:

  • DNA binding studies: The compound has been shown to bind to DNA through groove binding mechanisms. This interaction is significant for its potential use in drug design targeting genetic material .
  • Protein interactions: Studies have indicated that it interacts with serum proteins like bovine serum albumin, affecting their fluorescence properties. These interactions are crucial for understanding its pharmacokinetics and bioavailability .

Several compounds share structural similarities with [2,2'-Bipyridine]-5,5'-dicarbaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,2'-Bipyridine-4,4'-dicarboxylic acidContains carboxylic acid groups at different positionsEnhanced solubility and different binding properties
5,5'-Diformyl-2,2'-bipyridylSimilar aldehyde functionalityPotentially different reactivity due to steric factors
6-(5-formylpyridin-2-yl)pyridine-3-carbaldehydeContains additional pyridine ringOffers different coordination modes due to extra nitrogen

The uniqueness of [2,2'-Bipyridine]-5,5'-dicarbaldehyde lies in its specific arrangement of functional groups which influences its reactivity patterns and biological activities compared to these similar compounds. Its dual aldehyde functionality allows for versatile synthetic pathways and interaction capabilities that are not present in its analogs .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Bipyridyl-5,5'-dialdehyde

Dates

Last modified: 08-15-2023

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